Buclizine

Description

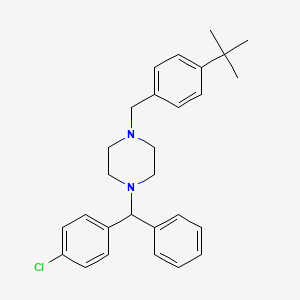

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYGZHXDRJNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-74-8 (di-hydrochloride) | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022694 | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218 °C | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-04 g/L | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82-95-1, 163837-51-2, 163837-52-3 | |

| Record name | Buclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Buclizine's Attenuation of Emetic Signaling in the Medullary Chemoreceptor Trigger Zone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pharmacological effects of buclizine, a first-generation piperazine antihistamine, on the medullary chemoreceptor trigger zone (CTZ). The CTZ, a primary locus for the detection of emetic stimuli in the blood, is densely populated with various neurotransmitter receptors, including histamine H1, muscarinic acetylcholine, and dopamine D2 receptors. Buclizine exerts its antiemetic effects through competitive antagonism at these key receptor sites, thereby attenuating the signaling cascades that lead to nausea and vomiting. This document synthesizes available quantitative data on buclizine's receptor binding affinities, details relevant experimental protocols for assessing its antiemetic efficacy, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, serves as a crucial sensory nucleus for detecting emetogenic substances circulating in the bloodstream.[1][2][3] Its unique location outside the blood-brain barrier allows it to monitor for toxins and drugs, initiating the vomiting reflex upon their detection. The CTZ is rich in a variety of neurotransmitter receptors, with histamine H1, muscarinic acetylcholine, and dopamine D2 receptors playing a significant role in mediating emetic signals.[1][2]

Buclizine is a first-generation antihistamine belonging to the piperazine class, known for its antiemetic, anticholinergic, and sedative properties.[4] Its primary mechanism of action in preventing nausea and vomiting is believed to involve the blockade of histamine H1 and muscarinic acetylcholine receptors within the central nervous system, including the CTZ.[4] While its interaction with dopamine D2 receptors is less characterized, the high density of these receptors in the CTZ suggests a potential role for D2 antagonism in buclizine's antiemetic profile. This guide provides an in-depth analysis of buclizine's interaction with these key receptors in the CTZ.

Quantitative Receptor Binding Data

The efficacy of buclizine as an antiemetic is directly related to its binding affinity for specific receptors within the CTZ. The following table summarizes the available quantitative data on the binding affinities (Ki values) of buclizine for human histamine H1, muscarinic, and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Muscarinic Acetylcholine Receptor | Buclizine | 1,200 | Bovine Cerebral Cortex | [5] |

Note: Specific Ki values for buclizine at histamine H1 and dopamine D2 receptors were not available in the public domain at the time of this guide's compilation. The provided muscarinic receptor Ki value is from a study on bovine cerebral cortex and serves as an indicator of its anticholinergic potential.

Signaling Pathways in the Chemoreceptor Trigger Zone

The CTZ integrates signals from various emetogenic stimuli through distinct receptor-mediated signaling pathways. Buclizine's antiemetic action is achieved by interrupting these pathways.

Histamine H1 Receptor Signaling

Histamine, upon binding to H1 receptors in the CTZ, activates the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of emetic signals to the vomiting center. Buclizine, as an H1 receptor antagonist, competitively blocks histamine from binding to its receptor, thereby inhibiting this pathway.

Histamine H1 Receptor Signaling Pathway in the CTZ and Buclizine's Point of Intervention.

Muscarinic Acetylcholine Receptor Signaling

Acetylcholine (ACh) can also induce emesis by acting on muscarinic receptors in the CTZ. Similar to H1 receptors, M1 and M3 muscarinic receptors are coupled to the Gq/11 pathway, leading to PLC activation and subsequent neuronal signaling. Buclizine's anticholinergic properties allow it to antagonize these receptors, providing another avenue for its antiemetic effect.

Dopamine D2 Receptor Signaling

Dopamine is a potent emetogen that acts on D2 receptors in the CTZ. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This alteration in second messenger concentration contributes to the generation of emetic signals. While direct evidence for buclizine's antagonism at D2 receptors is limited, its structural similarity to other piperazine derivatives with D2 antagonistic properties suggests a potential for such interaction.

Dopamine D2 Receptor Signaling Pathway in the CTZ and the Postulated Site of Buclizine Action.

Experimental Protocols

The antiemetic properties of buclizine can be evaluated using various in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity Determination

This in vitro assay quantifies the binding affinity of a drug to a specific receptor.

Objective: To determine the inhibition constant (Ki) of buclizine for histamine H1, muscarinic, and dopamine D2 receptors.

Materials:

-

Membrane preparations from cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with human H1, muscarinic, or D2 receptor cDNA).

-

Radioligand specific for the receptor (e.g., [³H]-mepyramine for H1, [³H]-QNB for muscarinic, [³H]-spiperone for D2).

-

Unlabeled buclizine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled buclizine in the assay buffer.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of buclizine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Radioligand Binding Assay.

Apomorphine-Induced Emesis Model in Dogs

This in vivo model is used to assess the antiemetic efficacy of drugs against a centrally acting emetogen.[6][7][8]

Objective: To evaluate the ability of buclizine to inhibit vomiting induced by the dopamine D2 receptor agonist, apomorphine.

Animals: Healthy adult beagle dogs of either sex.

Materials:

-

Buclizine hydrochloride.

-

Apomorphine hydrochloride.

-

Vehicle for drug administration (e.g., saline).

Procedure:

-

Acclimatization: Acclimatize the dogs to the experimental environment.

-

Fasting: Fast the dogs overnight with free access to water.

-

Drug Administration: Administer buclizine (or vehicle as a control) at a predetermined dose and route (e.g., oral, intravenous) at a specified time before the emetic challenge.

-

Emetic Challenge: Administer a standardized dose of apomorphine (e.g., 0.04 mg/kg, subcutaneously) to induce emesis.[6]

-

Observation: Observe the animals for a defined period (e.g., 1-2 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.

-

Data Analysis: Compare the emetic parameters between the buclizine-treated and control groups to determine the antiemetic efficacy of buclizine.

Experimental Workflow for the Apomorphine-Induced Emesis Model.

Conclusion

Buclizine's antiemetic properties are attributable to its antagonism of key neurotransmitter receptors within the medullary chemoreceptor trigger zone. Its well-established blockade of histamine H1 and muscarinic acetylcholine receptors, coupled with a potential for dopamine D2 receptor antagonism, provides a multi-pronged approach to inhibiting emetic signaling. The quantitative data, while incomplete, supports its role as a potent anticholinergic agent. The detailed experimental protocols provided herein offer a framework for further investigation into the precise mechanisms and efficacy of buclizine. Future research should focus on elucidating the specific binding affinities of buclizine for H1 and D2 receptors to provide a more complete understanding of its pharmacological profile and its therapeutic potential in the management of nausea and vomiting.

References

- 1. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]

- 2. Physiology, Chemoreceptor Trigger Zone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Physiology, Chemoreceptor Trigger Zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SMPDB [smpdb.ca]

- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Investigating Buclizine as a Translationally Controlled Tumor Protein (TCTP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor, is a highly conserved protein that is overexpressed in a wide variety of human cancers and is associated with a poor prognosis.[1] TCTP plays a crucial role in tumorigenesis by promoting cell proliferation, inhibiting apoptosis, and enhancing cell migration.[2] Its multifaceted role in cancer progression has made it an attractive target for the development of novel anti-cancer therapies.[3] Buclizine, an antihistamine drug, has been identified as a direct inhibitor of TCTP, offering a promising avenue for cancer treatment through a mechanism of differentiation therapy rather than conventional cytotoxicity.[4][5] This technical guide provides an in-depth overview of the investigation of buclizine as a TCTP inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data on Buclizine-TCTP Interaction and Cellular Effects

The following tables summarize the key quantitative data from studies on buclizine's interaction with TCTP and its effects on cancer cells.

| Parameter | Value | Method | Source |

| Binding Affinity (Kd) to TCTP | 433 ± 47.1 μM | Microscale Thermophoresis | [5] |

| Cell Line | Effect | Concentration | Duration | Source |

| MCF-7 (Breast Cancer) | G1 phase cell cycle arrest | 60-75 μM | 72 hours | [5][6] |

| MCF-7 (Breast Cancer) | Downregulation of TCTP expression | 60-75 μM | 72 hours | [5] |

| MCF-7 (Breast Cancer) | Inhibition of cell growth (cytostatic) | Dose-dependent | 72 hours | [5] |

| MCF-7 (Breast Cancer) | No significant induction of apoptosis | IC50 or 2 x IC50 | 72 hours | [7] |

Signaling Pathways Modulated by Buclizine through TCTP Inhibition

Buclizine's inhibition of TCTP has been shown to impact key signaling pathways involved in cell cycle regulation and tumor suppression.

TCTP-p53 Signaling Pathway

TCTP is a negative regulator of the tumor suppressor protein p53. TCTP promotes the degradation of p53 by interacting with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][8] By inhibiting TCTP, buclizine is proposed to disrupt this interaction, leading to the stabilization and accumulation of p53, which can then activate downstream pathways to induce cell cycle arrest.

TCTP and G1/S Phase Transition

TCTP plays a critical role in the G1/S transition of the cell cycle. It interacts with CSN4, a subunit of the COP9 Signalosome complex, which regulates CULLIN-RING ubiquitin ligases.[9] This regulation is crucial for the degradation of cell cycle inhibitors, allowing the cell to progress into the S phase. By inhibiting TCTP, buclizine disrupts this process, leading to an arrest in the G1 phase.[2][9]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize buclizine as a TCTP inhibitor.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Objective: To quantify the binding affinity of buclizine to TCTP.

Materials:

-

Recombinant human TCTP

-

Buclizine hydrochloride

-

Labeling kit (e.g., Monolith NT™ Protein Labeling Kit)

-

MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)

-

MST capillaries

-

MST instrument (e.g., Monolith NT.115)

Procedure:

-

Labeling of TCTP: Label the recombinant TCTP with a fluorescent dye according to the manufacturer's protocol of the labeling kit.

-

Sample Preparation:

-

Prepare a stock solution of buclizine in an appropriate solvent (e.g., DMSO) and then dilute it in MST buffer to the desired starting concentration.

-

Perform a serial dilution of the buclizine solution in MST buffer.

-

Mix each buclizine dilution with a constant concentration of labeled TCTP.

-

-

MST Measurement:

-

Load the samples into MST capillaries.

-

Place the capillaries into the MST instrument.

-

Perform the MST measurement according to the instrument's instructions.

-

-

Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd) using the instrument's software.

Cell Growth Inhibition Assay (Resazurin Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of buclizine on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Buclizine hydrochloride

-

Resazurin sodium salt solution

-

96-well plates

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of buclizine for a specified duration (e.g., 72 hours). Include untreated control wells.

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Measurement: Measure the fluorescence or absorbance of the resorufin product using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each buclizine concentration relative to the untreated control. Plot the viability against the logarithm of the buclizine concentration and determine the IC50 value using a suitable software.

Western Blot for TCTP and p53 Expression

Objective: To analyze the effect of buclizine on the protein expression levels of TCTP and p53.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Buclizine hydrochloride

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-TCTP, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with buclizine for the desired time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of buclizine on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Buclizine hydrochloride

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with buclizine for the desired time, then harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if buclizine induces apoptosis in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Buclizine hydrochloride

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with buclizine for the desired time and harvest both adherent and floating cells.

-

Staining:

-

Wash the cells with PBS and resuspend them in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on the fluorescence signals.

Conclusion

Buclizine presents a compelling case as a TCTP inhibitor for cancer therapy. Its ability to directly bind to TCTP and induce a cytostatic effect through G1 phase cell cycle arrest, without causing significant apoptosis, aligns with the principles of differentiation therapy. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of buclizine and other TCTP inhibitors in the fight against cancer. Further research is warranted to explore the efficacy of buclizine in a broader range of cancer types and to optimize its therapeutic application.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. TBP-like Protein (TLP) Disrupts the p53-MDM2 Interaction and Induces Long-lasting p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dysregulation of TCTP in Biological Processes and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of antihistaminic drugs with human translationally controlled tumor protein (TCTP) as novel approach for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reciprocal repression between P53 and TCTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TCTP and CSN4 control cell cycle progression and development by regulating CULLIN1 neddylation in plants and animals - PMC [pmc.ncbi.nlm.nih.gov]

Buclizine's Interaction with the p53 Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Anti-Tumor Activities of Buclizine and its Potential Modulation of the p53 Signaling Pathway

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized interaction of the antihistamine drug buclizine with the p53 signaling pathway. While direct evidence of this interaction remains to be definitively established, a growing body of research on buclizine and structurally related piperazine derivatives suggests a potential role in modulating p53-mediated cellular processes, including cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics. It consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research in this promising area.

Introduction

Buclizine, a first-generation antihistamine of the piperazine class, has long been utilized for its antiemetic and antivertigo properties. Recent investigations, however, have unveiled its potential anti-tumor activities, sparking interest in its mechanism of action at the molecular level. The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in regulating cell cycle progression and inducing apoptosis in response to cellular stress, thereby preventing tumorigenesis. This guide explores the hypothesis that buclizine may exert its anti-cancer effects through modulation of the p53 signaling pathway, drawing parallels from studies on the related compound meclizine and other piperazine derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-tumor effects of buclizine and the related antihistamine, meclizine.

Table 1: Anti-proliferative and Cell Cycle Effects of Buclizine on MCF-7 Breast Cancer Cells

| Parameter | Value/Effect | Citation |

| IC50 (72h) | 19.18 µM | |

| Cell Cycle Arrest | G1 phase arrest | |

| Protein Expression | - Decreased TCTP - Decreased Cyclin D1 - Decreased Cyclin D3 - Decreased CDK2 - Decreased CDK4 - Increased MCL-1S |

Table 2: Effects of Meclizine on COLO 205 Human Colon Cancer Cells

| Parameter | Effect | Citation |

| Cell Cycle Arrest | Dose-dependent increase in G0/G1 phase | [1][2] |

| p53 Protein Expression | Upregulated | [1][2] |

| p21 Protein Expression | Upregulated | [1][2] |

| Bcl-2 Protein Expression | Downregulated | [1][2] |

| Caspase Activation | Activation of Caspases 3, 8, and 9 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of buclizine and meclizine, offering a practical guide for researchers seeking to replicate or build upon these findings.

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7 or COLO 205) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[3][4]

-

Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., buclizine) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by determining the concentration of the drug that results in a 50% reduction in cell viability compared to the control.[3]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution based on DNA content.

Protocol:

-

Cell Preparation: Treat cells with the test compound for the specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[1][5][6][7][8]

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[5][6][7][8]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[5][6][7]

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and ensure specific DNA staining.[5][6][8]

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate in the dark for at least 15-30 minutes at room temperature.[5][6][7][8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][5][6][7][8]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat cells with the test compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[9][10][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p21, Cyclin D1, CDK4) overnight at 4°C.[9][10][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the p53 signaling pathway, a hypothesized mechanism for buclizine's action, and a typical experimental workflow.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. docs.research.missouri.edu [docs.research.missouri.edu]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

Preliminary Investigation of Buclizine Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine H1-antihistamine, has a long history of clinical use for the management of nausea, vomiting, and vertigo.[1][2][3][4] Like other first-generation antihistamines, its therapeutic actions are accompanied by a side-effect profile that suggests a broader range of pharmacological activity than selective antagonism of the histamine H1 receptor.[4][5][6] This technical guide provides a framework for the preliminary investigation of Buclizine's off-target effects, a critical step in understanding its complete pharmacological profile and potential for drug repositioning or identifying liabilities. This document outlines the known pharmacology of Buclizine, details relevant experimental protocols for comprehensive off-target profiling, and presents a structure for the systematic evaluation of its interactions with key physiological receptors.

Introduction: The Rationale for Off-Target Investigation

First-generation antihistamines are known for their ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors, leading to a range of central nervous system effects such as drowsiness and dizziness.[1][4][6] Buclizine is no exception and is known to possess antimuscarinic and moderate sedative properties.[1][4] A thorough investigation of its off-target interactions is essential for a complete understanding of its mechanism of action, potential for adverse drug reactions, and opportunities for repurposing.

This guide focuses on the preliminary in vitro assessment of Buclizine's activity at key receptor families implicated in the side-effect profiles of first-generation antihistamines, namely muscarinic, dopaminergic, and serotonergic receptors.

Known and Postulated Off-Target Profile of Buclizine

While comprehensive public data on the off-target binding profile of Buclizine is limited, its classification as a first-generation antihistamine and its known side effects allow for the postulation of several key off-target interactions.

Table 1: Postulated Off-Target Receptor Families for Buclizine

| Receptor Family | Subtypes of Interest | Rationale for Investigation |

| Muscarinic Acetylcholine | M1, M2, M3, M4, M5 | Known anticholinergic/antimuscarinic properties of Buclizine.[1][2][4][6] |

| Dopaminergic | D1, D2, D3, D4, D5 | Potential for CNS effects; some first-generation antihistamines exhibit affinity for dopamine receptors. |

| Serotonergic | 5-HT1A, 5-HT2A, 5-HT2C, etc. | Overlap in signaling pathways and potential for mood and appetite-related side effects. |

| Adrenergic | α1, α2, β1, β2 | Potential for cardiovascular and other autonomic side effects. |

Experimental Protocols for Off-Target Profiling

A systematic investigation of Buclizine's off-target effects necessitates a tiered approach, beginning with broad screening assays and progressing to more detailed functional characterization of identified interactions.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound (Buclizine).

3.1.1. Detailed Methodology for Radioligand Binding Assay

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of Buclizine.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Acquisition and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of Buclizine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 2: Example Data Presentation for Radioligand Binding Assays

| Target | Radioligand | Buclizine Ki (nM) |

| Histamine H1 | [³H]Pyrilamine | Value |

| Muscarinic M1 | [³H]Pirenzepine | Value |

| Muscarinic M2 | [³H]AF-DX 384 | Value |

| Muscarinic M3 | [³H]4-DAMP | Value |

| Dopamine D2 | [³H]Spiperone | Value |

| Serotonin 5-HT2A | [³H]Ketanserin | Value |

Functional Assays

Functional assays are essential to determine whether the binding of Buclizine to an off-target receptor results in a biological response (i.e., antagonism, agonism, or inverse agonism).

3.2.1. cAMP Assays for Gs and Gi-Coupled Receptors

Many dopaminergic and serotonergic receptors signal through the modulation of cyclic AMP (cAMP) levels via Gs (stimulatory) or Gi (inhibitory) G-proteins.

Detailed Methodology for cAMP Assay:

-

Cell Culture and Plating:

-

Culture cells expressing the Gs or Gi-coupled receptor of interest.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure (Antagonist Mode):

-

Pre-incubate the cells with varying concentrations of Buclizine.

-

Stimulate the cells with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80). For Gi-coupled receptors, co-stimulation with forskolin is often used to induce a measurable cAMP level.

-

Incubate to allow for cAMP production.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

-

Data Analysis:

-

Generate concentration-response curves for Buclizine's inhibition of the agonist-induced cAMP response.

-

Determine the IC50 value for Buclizine.

-

3.2.2. Calcium Flux Assays for Gq-Coupled Receptors

Muscarinic M1 and M3 receptors, as well as some serotonergic receptors (e.g., 5-HT2A), are coupled to Gq G-proteins, which signal through an increase in intracellular calcium ([Ca²⁺]i).

Detailed Methodology for Calcium Flux Assay:

-

Cell Culture and Dye Loading:

-

Culture cells expressing the Gq-coupled receptor of interest.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure (Antagonist Mode):

-

Transfer the dye-loaded cells to a microplate reader.

-

Add varying concentrations of Buclizine.

-

After a short incubation, add a known agonist for the receptor.

-

-

Data Acquisition and Analysis:

-

Measure the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

-

Determine the inhibitory effect of Buclizine on the agonist-induced calcium response and calculate its IC50 value.

-

Enzyme Inhibition Assays

To investigate if Buclizine interacts with key enzymes, in vitro inhibition assays can be performed.

Detailed Methodology for Enzyme Inhibition Assay:

-

Assay Setup:

-

In a microplate, combine a purified enzyme, its specific substrate, and varying concentrations of Buclizine in an appropriate buffer.

-

-

Reaction and Detection:

-

Initiate the enzymatic reaction and monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer, depending on the assay principle.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction at each concentration of Buclizine.

-

Determine the IC50 value of Buclizine for the inhibition of the enzyme.

-

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the key receptor families that may be affected by Buclizine's off-target activity.

Caption: Overview of Gs, Gi, and Gq G-protein-coupled receptor signaling pathways.

Experimental Workflow

The following diagram outlines a logical workflow for the preliminary investigation of Buclizine's off-target effects.

Caption: Experimental workflow for identifying and characterizing off-target effects.

Conclusion

The preliminary investigation of Buclizine's off-target effects is a crucial endeavor for a comprehensive understanding of its pharmacology. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing these interactions. While a complete public dataset of Buclizine's off-target binding affinities is not currently available, the application of these methodologies will enable researchers to generate the necessary quantitative data to populate the proposed tables. This, in turn, will facilitate a more informed assessment of Buclizine's therapeutic potential and safety profile. A thorough off-target characterization is paramount for guiding future research, whether for optimizing its current clinical use, exploring novel therapeutic indications, or mitigating potential adverse effects.

References

- 1. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Buclizine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 4. Buclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. ijbcp.com [ijbcp.com]

- 6. practo.com [practo.com]

Buclizine as an Appetite Stimulant: A Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of buclizine as an appetite stimulant is not a validated indication and has been restricted or banned in some countries due to a lack of robust scientific evidence.[1][2] This document summarizes the limited preclinical data available to inform research and development professionals about the current state of knowledge.

Executive Summary

Buclizine, a first-generation antihistamine with anticholinergic properties, has been historically used off-label as an appetite stimulant, particularly in children.[3][4][5] However, a thorough review of the scientific literature reveals a significant scarcity of dedicated preclinical research to validate this effect and elucidate its mechanism of action. The available data is largely derived from older, limited clinical studies and a single recent study in swine.[6][7][8] The proposed mechanisms, including mild hypoglycemia and central anticholinergic effects, remain largely speculative and unproven in rigorous preclinical models.[9] This whitepaper provides a comprehensive overview of the existing preclinical findings, highlights the critical knowledge gaps, and outlines potential avenues for future research.

Preclinical Data on Appetite Stimulation

The available quantitative preclinical data on buclizine's orexigenic (appetite-stimulating) effects is limited to a single study in a non-rodent model.

Table 1: Effects of Buclizine Hydrochloride on Performance in Growing and Fattening Pigs [8]

| Treatment Group (n=6 per group) | Initial Body Weight (kg, mean ± SD) | Final Body Weight (kg, mean ± SD) |

| T1 (Control) | ~18 | 48.5 ± 6 |

| T2 (0.025 mg/kg/week) | ~18 | 47.0 (SD not reported) |

| T3 (0.050 mg/kg/week) | ~18 | 53.83 ± 5 |

| T4 (0.1 mg/kg/week) | ~18 | 47.0 (SD not reported) |

Data extracted from García Romero et al., 2021. The study notes T3 as the most effective dose for improving weight gain and feed conversion.

Experimental Protocols

Study of Buclizine Hydrochloride in Pigs

-

Objective: To determine the effect of different levels of buclizine hydrochloride on the growth and fattening performance of pigs.[8]

-

Animal Model: 24 Landrace breed pigs with an initial live weight of approximately 18 kg.[8][10]

-

Experimental Design: A completely randomized block design with four treatment groups and six repetitions per group.[8][10]

-

Treatments:

-

T1: Control group (no buclizine)

-

T2: 0.025 mg/kg buclizine hydrochloride per animal per week

-

T3: 0.050 mg/kg buclizine hydrochloride per animal per week

-

T4: 0.1 mg/kg buclizine hydrochloride per animal per week[8]

-

-

Administration: The total dose was administered weekly for three weeks.[8]

-

Duration: The study lasted for 12 weeks.[10]

-

Key Parameters Measured: Body weight and food conversion efficiency.[8]

-

Hematological Analysis: Blood biochemistry was analyzed to assess renal and hepatic function. The study reported no alterations.[8][10]

References

- 1. 1mg.com [1mg.com]

- 2. livemint.com [livemint.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Buclizine: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 5. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buclizine is back again! This time as a pediatric appetite stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ojafr.com [ojafr.com]

- 9. regarding buclizine- what is this molecule_? is it | Pediatric Oncall [pediatriconcall.com]

- 10. researchgate.net [researchgate.net]

In Silico Docking of Buclizine with Histamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, has long been utilized for its antiemetic and antivertigo properties, which are primarily attributed to its antagonist activity at the histamine H1 receptor. However, a detailed understanding of its interaction with all four histamine receptor subtypes (H1, H2, H3, and H4) at a molecular level is crucial for elucidating its full pharmacological profile and potential for repositioning. This technical guide provides a comprehensive overview of a proposed in silico molecular docking study of Buclizine with the four human histamine receptors. Due to the limited availability of direct docking studies on Buclizine, this guide infers its potential binding characteristics based on studies of structurally analogous first-generation antihistamines, particularly Meclizine. We present a detailed hypothetical experimental protocol for molecular docking, summarize potential quantitative data, and visualize key signaling pathways and experimental workflows to facilitate further research in this area.

Introduction: Buclizine and the Histamine Receptor Family

Buclizine is a piperazine derivative classified as a first-generation H1 antihistamine with additional anticholinergic, antiemetic, central nervous system depressant, and local anesthetic effects.[1][2][3] Its primary clinical applications include the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] The therapeutic effects of Buclizine are largely mediated by its antagonism of the histamine H1 receptor in the central nervous system.[4]

The histamine receptor family comprises four distinct G-protein coupled receptors (GPCRs) - H1, H2, H3, and H4 - which mediate the diverse physiological and pathological effects of histamine.[5][6] Understanding the interaction of ligands like Buclizine with all four receptor subtypes is essential for a complete pharmacological characterization.

-

Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), initiating the IP3 and DAG signaling cascades.[5] This pathway is central to allergic and inflammatory responses.

-

Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway is famously involved in the regulation of gastric acid secretion.[7]

-

Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, decreasing cAMP levels. It primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.

-

Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is predominantly expressed on cells of hematopoietic origin and plays a significant role in immune responses and inflammation.[8]

Proposed In Silico Docking Methodology

This section outlines a detailed, albeit hypothetical, experimental protocol for conducting molecular docking studies of Buclizine with all four human histamine receptors. This protocol is based on established methodologies for GPCR docking and insights from docking studies of structurally similar antihistamines.[9][10][11][12]

Software and Tools

-

Molecular Docking Software: AutoDock Vina, Glide, GOLD, or similar.

-

Visualization and Analysis Software: PyMOL, Chimera, Discovery Studio Visualizer.

-

Protein Preparation Wizard: Schrödinger's Protein Preparation Wizard or equivalent.

-

Ligand Preparation: ChemDraw, MarvinSketch, or similar for 2D structure drawing and conversion to 3D.

Experimental Workflow

Detailed Protocol

-

Receptor Structure Preparation:

-

Acquire the 3D crystal structures of the human histamine receptors from the Protein Data Bank (PDB). Suitable structures include:

-

Prepare the receptor structures by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure using a tool like the Protein Preparation Wizard. For GPCRs, it is crucial to correctly model the transmembrane domains.

-

-

Ligand Preparation:

-

Grid Generation:

-

Define the binding site on the receptor. For H1R, this can be inferred from the co-crystallized ligand in PDB entry 3RZE and from studies on analogous compounds.[13][14][15][16] For H2R, H3R, and H4R, the binding pocket can be identified based on the location of co-crystallized ligands in their respective PDB structures.

-

Generate a grid box that encompasses the defined binding site for the docking calculations.

-

-

Molecular Docking:

-

Perform the docking of the prepared Buclizine ligand into the grid of each prepared receptor using the chosen docking software.

-

Generate a set of possible binding poses (e.g., 10-20) for each receptor.

-

-

Pose Analysis and Scoring:

-

Analyze the generated docking poses based on their predicted binding energies (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.

-

Visually inspect the top-scoring poses to assess the interactions (hydrogen bonds, hydrophobic interactions, etc.) between Buclizine and the amino acid residues of the receptor's binding pocket.

-

-

Molecular Dynamics (MD) Simulation (Optional but Recommended):

-

To further validate the stability of the predicted binding pose, a short MD simulation (e.g., 100 ns) of the receptor-ligand complex can be performed. This helps to assess the dynamic stability of the interactions observed in the static docking pose.

-

-

Binding Free Energy Calculation:

-

If MD simulations are performed, the binding free energy can be more accurately calculated using methods like MM-PBSA or MM-GBSA.

-

Data Presentation: Inferred Binding Characteristics

Table 1: Inferred Binding Interactions of Buclizine with Histamine H1 Receptor (PDB: 3RZE)

| Interacting Residue | Interaction Type | Inferred from |

| ASP107 | Ionic Interaction | Meclizine Docking Study |

| LYS191 | Cation-π | Meclizine Docking Study |

| TRP428 | π-π Stacking | Doxepin in 3RZE[13][14][15][16] |

| PHE435 | Hydrophobic | Meclizine Docking Study |

Table 2: Predicted Binding Affinities of First-Generation Antihistamines with H1 Receptor

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

| Hydroxyzine | -11.5 to -12.2 | General Antihistamine Docking Studies |

| Meclizine | (Not Quantified) | Meclizine Docking Study |

| Buclizine (Inferred) | -11.0 to -12.5 | Inference from similar compounds |

| Doxepin (in 3RZE) | -12.1 | General Antihistamine Docking Studies |

Note: The binding energy for Buclizine is an educated estimation based on its structural similarity to other first-generation antihistamines and should be confirmed by dedicated docking studies.

Visualization of Signaling Pathways and Logical Relationships

Histamine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for each of the four histamine receptor subtypes.

Structure-Based Drug Design Logical Flow

The following diagram illustrates the logical flow of a structure-based drug design campaign that could be initiated from the findings of these docking studies.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, though hypothetical, framework for investigating the molecular interactions of Buclizine with all four human histamine receptors through in silico docking. While direct experimental or computational data on Buclizine's binding characteristics remain scarce, the analysis of structurally related compounds like Meclizine provides a strong foundation for predicting its binding mode, particularly with the H1 receptor.

The proposed docking protocol offers a clear roadmap for researchers to undertake these studies, which would yield valuable quantitative data on binding affinities and interacting residues. Such data would be instrumental in:

-

Elucidating the full pharmacological profile of Buclizine: Understanding its affinity for H2, H3, and H4 receptors could reveal previously uncharacterized off-target effects or polypharmacology.

-

Facilitating drug repositioning efforts: A detailed understanding of Buclizine's interactions with all histamine receptors might suggest new therapeutic applications.

-

Guiding the design of novel antihistamines: The binding pose of Buclizine can serve as a template for the structure-based design of new ligands with improved selectivity and pharmacokinetic properties.

Future work should focus on executing the proposed in silico studies to generate concrete data for Buclizine. These computational findings should then be validated through in vitro binding assays to confirm the predicted affinities and binding modes. Ultimately, a thorough molecular understanding of how Buclizine interacts with the histamine receptor family will pave the way for more informed drug development and therapeutic applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Buclizine dihydrochloride | Histamine Receptor | AChR | TargetMol [targetmol.com]

- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

- 4. PathWhiz [pathbank.org]

- 5. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]

- 6. EMDB-17793: Cryo-EM structure of cell-free synthesized human histamine H2 rec... - Yorodumi [pdbj.org]

- 7. 7ul3 - CryoEM Structure of Inactive H2R Bound to Famotidine, Nb6M, and NabFab - Summary - Protein Data Bank Japan [pdbj.org]

- 8. 8yn9 - Cryo-EM structure of histamine H4 receptor in complex with histamine and Gi - Summary - Protein Data Bank Japan [pdbj.org]

- 9. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-Protein Docking Approach to GPCR Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

- 14. 3RZE: Structure of the human histamine H1 receptor in complex with doxepin [ncbi.nlm.nih.gov]

- 15. 3rze - Structure of the human histamine H1 receptor in complex with doxepin - Summary - Protein Data Bank Japan [pdbj.org]

- 16. PDB | 3rze - MemProtMD [memprotmd.bioch.ox.ac.uk]

- 17. rcsb.org [rcsb.org]

- 18. Cryo-EM structure of cell-free synthesized human histamine 2 receptor/Gs complex in nanodisc environment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PDB-7f61: Crystal structure of human histamine receptor H3R in complex with... - Yorodumi [pdbj.org]

- 20. PDBe Connect Pages [ebi.ac.uk]

- 21. 7F61: Crystal structure of human histamine receptor H3R in complex with antagonist PF03654746 [ncbi.nlm.nih.gov]

- 22. rcsb.org [rcsb.org]

- 23. rcsb.org [rcsb.org]

- 24. rcsb.org [rcsb.org]

- 25. rcsb.org [rcsb.org]

- 26. researchgate.net [researchgate.net]

- 27. firsthope.co.in [firsthope.co.in]

- 28. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Effect of Buclizine on NF-κB Signaling Pathways: A Technical Guide for Researchers

Disclaimer: Direct in vitro studies thoroughly detailing the effects of buclizine on NF-κB signaling pathways are currently limited in publicly available scientific literature. This guide synthesizes general knowledge of first-generation antihistamines, data from structurally related piperazine derivatives, and established experimental protocols to provide a framework for investigating buclizine's potential role in modulating NF-κB signaling.

Introduction

Buclizine is a first-generation piperazine H1-antihistamine characterized by its antiemetic, antimuscarinic, and moderate sedative properties.[1][2] While primarily recognized for its role in preventing motion sickness and vertigo, the broader immunomodulatory effects of first-generation antihistamines are of growing interest. A key pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. Some H1-antihistamines have been shown to attenuate allergic inflammation by down-regulating the activity of the NF-κB transcription factor.[3] This document provides a technical overview of the potential interactions between buclizine and the NF-κB pathway, drawing on data from related compounds and outlining methodologies for future in vitro research.

The NF-κB Signaling Pathway: An Overview

The NF-κB family of transcription factors are pivotal regulators of genes involved in inflammation, immunity, cell survival, and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway, typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), involves the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Quantitative Data on Related Piperazine Antihistamines

| Compound | Cell Line | Treatment Conditions | Key Findings | Reference |

| Cyclizine | RAW264.7 macrophages | Concentration-dependent | Induced pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production. Stimulated phosphorylation of NF-κB p65. | [4] |

| Meclizine | Bronchial epithelial cells | Not specified | Suppressed the NF-κB pathway and significantly reduced IL-8 release. | [5] |

| Hydroxyzine | J774.2 macrophages | Not specified | Had anti-inflammatory effects on activated macrophages, with intracellular mechanisms partially involving the p38 MAPK and PI3K pathways, which can cross-talk with NF-κB. | [6] |

Experimental Protocols for In Vitro Investigation

To elucidate the specific effects of buclizine on the NF-κB signaling pathway, a series of in vitro experiments can be conducted.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines are suitable for studying NF-κB signaling, including human embryonic kidney cells (HEK293), macrophage cell lines (e.g., RAW264.7 or J774.2), or specific cell types relevant to the research question (e.g., bronchial epithelial cells).

-

Stimulation: To activate the NF-κB pathway, cells are typically stimulated with a pro-inflammatory agent. TNF-α (10-20 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL) are commonly used.

-

Buclizine Treatment: Cells should be pre-treated with varying concentrations of buclizine for a predetermined time (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) must be included.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

-

Treatment: After 24-48 hours, the transfected cells are treated with buclizine followed by TNF-α or another appropriate stimulus.

-

Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The ratio of NF-κB-driven firefly luciferase to the control Renilla luciferase is calculated. A decrease in this ratio in buclizine-treated cells would indicate inhibition of NF-κB transcriptional activity.

Western Blot Analysis

This technique is used to measure the protein levels and phosphorylation status of key components of the NF-κB pathway.

-

Cell Lysis: Following treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of p65 and IκBα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Inhibition by buclizine would be indicated by a decrease in IκBα phosphorylation and degradation, and a reduction in p65 phosphorylation and nuclear translocation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This assay measures the levels of pro-inflammatory cytokines, which are downstream products of NF-κB activation.

-

Sample Collection: The cell culture supernatant is collected after the treatment period.

-

ELISA Procedure: The supernatant is added to microplate wells pre-coated with a capture antibody specific for a target cytokine (e.g., IL-6, IL-8, or TNF-α).

-

Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.

-

Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve. A reduction in cytokine levels in buclizine-treated samples would suggest an anti-inflammatory effect potentially mediated by NF-κB inhibition.

Visualizations

Canonical NF-κB Signaling Pathway

References

- 1. Buclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclizine-induced proinflammatory responses through Akt-NFκB pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meclizine, a piperazine-derivative antihistamine, binds to dimerized translationally controlled tumor protein and attenuates allergic reactions in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

The Basic Pharmacokinetics of Buclizine in Animal Models: A Technical Guide

Disclaimer: Publicly available, in-depth pharmacokinetic data for buclizine in animal models is notably scarce. This guide synthesizes the available information and leverages data from structurally and pharmacologically similar piperazine antihistamines, namely hydroxyzine and meclizine, to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data pertaining to hydroxyzine and meclizine are presented as illustrative examples and should be interpreted with the understanding that they are not direct results for buclizine.

Introduction

Buclizine is a first-generation antihistamine of the piperazine class, exhibiting antiemetic, anticholinergic, and sedative properties.[1][2] It is primarily used in the management of nausea, vomiting, and dizziness associated with motion sickness.[1] Despite its long history of clinical use, detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is not extensively documented in scientific literature. Understanding these fundamental pharmacokinetic parameters is crucial for drug development, enabling the determination of dosing regimens, assessment of safety margins, and prediction of clinical outcomes.

This technical guide aims to provide a foundational understanding of the likely pharmacokinetic profile of buclizine in animal models by examining its general properties and drawing parallels with the better-studied compounds hydroxyzine and meclizine.

Core Pharmacokinetic Parameters (ADME)

While specific quantitative data for buclizine is limited, general information suggests it is rapidly absorbed following oral administration.[1] The subsequent sections will detail the expected pharmacokinetic processes based on available data for related compounds.

Absorption